3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid
Description
Properties
IUPAC Name |
3-(3,6-dioxo-1H-pyridazin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMGVDKZHXIURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337678 | |
| Record name | 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4572-79-6 | |
| Record name | 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The preparation of 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid involves the functionalization of pyridazine derivatives through controlled chemical reactions. The key steps include the use of Michael addition reactions and subsequent hydrolysis to achieve the desired product.
Chemical Properties
- Molecular Formula : $$ C7H8N2O4 $$
- Molecular Weight : 184.15 g/mol
Preparation Methodology
Michael Addition Reaction
One of the primary methods for synthesizing this compound is through a Michael addition reaction, followed by hydrolysis. Below are the steps:
Reaction Conditions
- Reagents : Maleic hydrazide and acrylonitrile
- Catalyst : Sodium hydroxide (NaOH)
- Solvent : Ethanol
- Temperature : Reflux at 100°C
- Duration : 14 hours
Procedure
- Combine maleic hydrazide (0.40 mol) and acrylonitrile (0.44 mol) in absolute ethanol (300 mL) in a reaction flask equipped with a stir bar.
- Add 8 drops of 2.5N sodium hydroxide to initiate the reaction.
- Heat the mixture in a 100°C oil bath under reflux for 14 hours.
- Filter the reaction mixture while hot to remove suspended solids.
- Allow the filtrate to cool, leading to precipitation of the product.
- Recover the solid by filtration, wash with solvents such as methyl isobutyl ether and acetone, and dry under vacuum at 80°C.
Yield
The process yields approximately 7.06 g (43 mmol) of product after purification.
Hydrolysis of Nitrile Derivative
If an intermediate nitrile derivative is synthesized, it can be hydrolyzed to obtain the carboxylic acid group:
Reaction Conditions
- Hydrolysis is typically performed using acidic or basic conditions, depending on the stability of intermediates.
Procedure
- Dissolve the nitrile derivative in water containing a catalytic amount of acid or base.
- Heat the solution under reflux until complete hydrolysis is achieved.
- Neutralize and isolate the product by crystallization or extraction.
Analysis of Reaction Parameters
Key Variables
| Parameter | Value/Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Enhances solubility and reactivity |
| Catalyst | Sodium hydroxide | Accelerates Michael addition |
| Temperature | 100°C | Ensures reaction completion |
| Reaction Duration | 14 hours | Sufficient for full conversion |
Optimization Notes
Adjusting catalyst concentration or reaction time may improve yield and purity.
Purification Process
To ensure high purity:
- Suspend crude product in acetic acid-water mixture to remove residual salts.
- Wash thoroughly with organic solvents like methyl isobutyl ether and acetone.
- Dry under vacuum at elevated temperatures (e.g., 80°C).
Data Summary Table
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Michael Addition | Maleic hydrazide, acrylonitrile, NaOH | Formation of intermediate |
| Precipitation | Cooling filtrate | Crystallization of product |
| Purification | Acetic acid-water wash, solvent rinse | Removal of impurities |
Chemical Reactions Analysis
3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. This is often achieved using reagents such as halogens or alkylating agents.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as an essential building block in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions. For instance, it can be oxidized using potassium permanganate or reduced with sodium borohydride to create different derivatives .
2. Biological Research:
- Biological Activity Studies: Research indicates that this compound may possess biological activity that warrants further investigation. It has been studied for its potential role as an enzyme inhibitor, which could impact various biochemical pathways .
- Drug Development: There is ongoing exploration into its therapeutic uses, particularly in drug development for treating diseases such as cancer and infectious diseases. The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies.
3. Medicine:
- Therapeutic Potential: The compound's unique structure suggests potential applications in medicinal chemistry. Researchers are investigating its efficacy against specific targets in disease pathways, which may lead to the development of new therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various contexts:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid with structurally related pyridazine derivatives:
Physicochemical and Pharmacokinetic Differences
- Metabolism : Microbial and mammalian enzymes may mediate dehydroxylation and glucuronidation of propionic acid derivatives (). For example, 3-(4′-hydroxyphenyl)propionic acid (a related metabolite) undergoes phase II conjugation, suggesting similar pathways for the target compound .
Research Findings and Gaps
- Metabolic Pathways : suggests microbial dehydroxylation as a key metabolic route for propionic acid derivatives, which could inform pharmacokinetic studies of the target compound.
- Lack of Direct Data: No studies explicitly evaluate the biological activity or toxicity of this compound. Future research should focus on in vitro assays (e.g., endothelial cell proliferation inhibition) and in vivo toxicity profiling.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid, and how can reaction conditions be systematically optimized?
- Methodology : Focus on heterocyclic condensation reactions, such as coupling pyridazinone derivatives with propionic acid precursors. For example, employ stepwise protocols similar to Procedure A in pyrazolo-pyridine synthesis (rt, 12 h, HCl catalyst) . Optimize parameters like pH (4–6), temperature (25–40°C), and catalyst concentration. Monitor yields via HPLC or LC-MS, using certified reference materials for calibration .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology : Use orthogonal analytical techniques:
- NMR : Confirm the pyridazinone ring (δ 6.0–7.5 ppm for aromatic protons) and propionic acid chain (δ 2.5–3.5 ppm for methylene groups) .
- HPLC : Compare retention times against USP-grade standards under gradient elution (C18 column, 0.1% TFA in water/acetonitrile) .
- Melting Point : Cross-check observed values (e.g., 248–251°C for analogous heterocycles) with literature data .
Q. What are the critical stability considerations for aqueous solutions of this compound?
- Methodology : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy (λ ~260 nm for pyridazinone absorption). Stabilize aqueous formulations with buffers (e.g., phosphate, pH 6.0) and antioxidants (e.g., 0.01% BHT) .
Advanced Research Questions
Q. How do synthetic methodologies for this compound compare in efficiency and scalability?
- Methodology : Perform comparative analysis of routes (e.g., chemical vs. potential biotechnological approaches). Quantify metrics:
- Atom Economy : Calculate for condensation vs. multi-step routes.
- Environmental Impact : Use E-factor (kg waste/kg product); chemical synthesis may score higher than bioproduction due to solvent use .
- Scalability : Pilot-scale trials (1–10 L reactors) to assess reproducibility of yields (>80% target) .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Methodology :
- Purity vs. Activity : Corrogate bioassay results (e.g., enzyme inhibition) with impurity profiles (HPLC-MS).
- Orthogonal Assays : Validate cytotoxicity in multiple cell lines (e.g., HEK293, HepG2) using MTT and ATP-based assays to rule out false positives .
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to confirm stereochemistry .
Q. What strategies mitigate challenges in characterizing its metabolic stability?
- Methodology :
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound depletion via LC-MS/MS.
- Metabolite ID : Employ high-resolution MS (HRMS) and stable isotope tracing to identify hydroxylated or conjugated metabolites .
Q. How can computational modeling predict its structure-activity relationships (SAR)?
- Methodology :
- Docking Studies : Use PyMOL or AutoDock to model interactions with target enzymes (e.g., cyclooxygenase). Prioritize modifications to the pyridazinone ring (e.g., substituents at C3/C6) for enhanced binding .
- QSAR : Train models on analogues’ logP, polar surface area, and IC50 data to predict bioavailability .
Data Contradiction Analysis
- Case Study : Discrepancies in reported melting points may arise from polymorphic forms or residual solvents. Resolve via:
- Thermogravimetric Analysis (TGA) : Detect solvent retention (>1% weight loss below 100°C).
- DSC : Identify polymorph transitions (endothermic peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
